molecular formula C16H31NOSn B2677142 2-Methyl-5-(tributylstannyl)-1,3-oxazole CAS No. 1447763-78-1

2-Methyl-5-(tributylstannyl)-1,3-oxazole

Cat. No. B2677142
CAS RN: 1447763-78-1
M. Wt: 372.14
InChI Key: ROJGXOFVBHNVLX-UHFFFAOYSA-N
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Description

2-Methyl-5-(tributylstannyl)-1,3-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both oxygen and nitrogen in its structure. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Antibacterial Agents

  • Oxazolidinone Antibacterials : Research on oxazolidinones, a class of antibacterial agents, indicates that 1,2,3-triazole derivatives are promising for developing safer antibacterials. This is particularly relevant for reducing side effects related to monoamine oxidase A inhibition (Reck et al., 2005).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : The effectiveness of triazole derivatives, including 2-Methyl-5-(tributylstannyl)-1,3-oxazole, in inhibiting mild steel corrosion in acidic media is explored. This is significant for protecting industrial materials (Lagrenée et al., 2002).

Solar Energy

  • Dye-Sensitized Solar Cells : A study involving the formulation of a thiolate/disulfide organic-based electrolyte system, which includes 2-methyl-5-trifluoromethyl-2H-[1,2,4]triazole derivatives, demonstrates its application in dye-sensitized solar cells (DSSCs) (Hilmi et al., 2014).

Supramolecular Chemistry

  • Supramolecular Interactions : Research highlights the versatile supramolecular interactions of 1,2,3-triazoles, including derivatives like 2-Methyl-5-(tributylstannyl)-1,3-oxazole. These interactions enable applications in coordination chemistry and catalysis (Schulze & Schubert, 2014).

Coordination Chemistry

  • Oxazoline Ligands in Catalysis : Oxazolines, such as 2-Methyl-5-(tributylstannyl)-1,3-oxazole, are utilized as chiral auxiliaries in asymmetric syntheses, showcasing their significance in coordination chemistry and organic synthesis (Gómez et al., 1999).

Drug Discovery

  • Click Chemistry in Drug Development : The role of 1,2,3-triazoles in click chemistry, a modular approach used in drug discovery, is significant. This includes the development of compounds with diverse bioactivities, where derivatives of 2-Methyl-5-(tributylstannyl)-1,3-oxazole might play a role (Kolb & Sharpless, 2003).

properties

IUPAC Name

tributyl-(2-methyl-1,3-oxazol-5-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NO.3C4H9.Sn/c1-4-5-2-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJGXOFVBHNVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NOSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(tributylstannyl)-1,3-oxazole

CAS RN

1447763-78-1
Record name 2-methyl-5-(tributylstannyl)-1,3-oxazole
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